molecular formula C12H10 B1664957 Acenaphthene CAS No. 83-32-9

Acenaphthene

Cat. No. B1664957
CAS RN: 83-32-9
M. Wt: 154.21 g/mol
InChI Key: CWRYPZZKDGJXCA-UHFFFAOYSA-N
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Description

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . It is a colorless solid and coal tar consists of about 0.3% of this compound .


Synthesis Analysis

Acenaphthene has been used in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . The most widely used methods for the preparation of acenaphthene are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .


Molecular Structure Analysis

The molecular structure of acenaphthene has been determined experimentally in the gas phase using gas electron diffraction intensities and literature-available rotational constants . Supplementary high-level quantum-chemical calculations were utilized in refinements of the semi-empirical equilibrium structure .


Chemical Reactions Analysis

Acenaphthene has been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . It also forms complexes with low valent metal centers .


Physical And Chemical Properties Analysis

Acenaphthene has a melting point of approximately 93.4 degrees Celsius, a boiling point of about 279 degrees Celsius, and a molecular weight of 154.21 g/mol . It is a white crystalline solid with a faint blue fluorescence .

Scientific Research Applications

Acenaphthene: Scientific Research Applications

1. Production of Dyes, Pesticides, and Pharmaceuticals Acenaphthene is utilized in manufacturing various dyes, pesticides, and pharmaceutical products. It serves as a precursor in synthesizing other chemical compounds due to its specific chemical properties .

Synthesis of Novel Derivatives: Researchers have synthesized novel acenaphthene derivatives containing a thiazole backbone. These derivatives have shown potential in a wide spectrum of pharmaceutical applications, including preliminary in vitro antitumor evaluations .

Colorimetric Detection: A colorimetric method based on sodium nitrite-functionalized gold nanoparticles has been developed for the detection of acenaphthene and naphthalene. This application is significant in environmental monitoring and pollution control .

Organic Electronic Materials: Acenaphthylene, a closely related compound, has been used as a building block for π-electron functional materials. This includes the design of small molecules and polymers for organic electronic devices .

Mechanism of Action

Target of Action

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets organic semiconductors . It is an important building block of many organic semiconductors .

Mode of Action

Acenaphthene interacts with its targets through π-conjugated derivatives . These interactions involve both small molecules and polymers, highlighting the synthetic approach and notable chemical modifications used in the design of organic electronic materials .

Biochemical Pathways

Acenaphthene is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The terminal metabolite, catechol, is then metabolized by catechol-1,2-dioxygenase to cis,cis-muconic acid, ultimately forming TCA cycle intermediates . The proposed metabolic pathway in strain RMSK is: acenaphthene → naphthalene-1,8-dicarboxylic acid → 1-naphthoic acid → 1,2-dihydroxynaphthalene → salicylic acid → catechol → cis,cis-muconic acid .

Pharmacokinetics

Information on the pharmacokinetics of acenaphthene is limited. It is known that acenaphthene has a molecular weight of 1542078 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As a pah, acenaphthene has potential impacts on human health . Exposure to high levels can cause certain health effects, including irritation to the skin and eyes, respiratory problems, and potential carcinogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of acenaphthene. It has been detected in fumes from vehicle exhaust, coal, coal tar, and at hazardous waste sites . Since acenaphthene has been found in cigarettes, exposure can occur by breathing cigarette and tobacco smoke . If you live near or work in a hazardous waste site where PAHs are disposed, you are likely to be exposed to acenaphthene and other PAHs .

Safety and Hazards

Acenaphthene is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life .

Future Directions

Acenaphthene has been used as a building block for π-electron functional materials . It is expected to guide the further design of acenaphthene-based organic semiconductors for various optoelectronic devices .

properties

IUPAC Name

1,2-dihydroacenaphthylene
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InChI

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2
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InChI Key

CWRYPZZKDGJXCA-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3
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Molecular Formula

C12H10
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DSSTOX Substance ID

DTXSID3021774
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Molecular Weight

154.21 g/mol
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Physical Description

Acenaphthene appears as white needles. Melting point 93.6 °C. Soluble in hot alcohol. Denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes. Emits acrid smoke and irritating fumes when heated to decomposition. Derived from coal tar and used to make dyes, pharmaceuticals, insecticides, fungicides, and plastics., White needles; [CAMEO], WHITE-TO-BEIGE CRYSTALS.
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Boiling Point

534 °F at 760 mmHg (NTP, 1992), 277.5 °C, 279 °C
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Flash Point

125.0 °C (257.0 °F) - closed cup, 135 °C o.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.90 mg/L at 25 °C, In water, 3.57-3.93 mg/L at 22.2 to 25.04 °C (range of 7 values), 1 gram dissolves in 31 mL alcohol, 56 mL methanol, 25 ml propanol, 2.5 mL chloroform, 5 mL benzene or toluene, 3.2 g/100 mL glacial acetic acid, Solubility in water, g/100ml at 25 °C: 0.0004
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Density

1.024 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.222 g/cu cm at 20 °C, 1.2 g/cm³
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Vapor Density

5.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3
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Vapor Pressure

0.001 to 0.01 mmHg at 68 °F ; 5 mmHg at 238.6 °F (NTP, 1992), 0.00215 [mmHg], 0.0022 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.3
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Product Name

Acenaphthene

Color/Form

White needles, Orthorhombic bipyramidal needles from alcohol

CAS RN

83-32-9
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Melting Point

203 °F (NTP, 1992), 93 °C, 95 °C
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Synthesis routes and methods I

Procedure details

After the reaction solution was cooled, separated potassium bromide was removed by filtration, methanol was distilled, washed 3 times with water, and the benzene solution was concentrated and dropwise added into cold acetone (0°~-10° C.), to obtain reprecipitate of 140 g of condensed bromoacenaphthylene. Elemental analysis showed that the composition of the condensate corresponded to (C12H4.4 Br2.7)m and the yield from acenaphthene was 76.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a small vial, about 200 mg (12 drops) of crude p-phenoxybenzoyl chloride is dissolved in about 2 ml of trifluoroacetic acid. To this yellowish-brown solution is added three drops of 5 wt % acenaphthene/dichloromethane solution. The vial is swirled to mix the contents thoroughly and the color is immediately observed.
Name
acenaphthene dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acenaphthene

Q & A

ANone: Acenaphthene has a molecular formula of C12H10 and a molecular weight of 154.21 g/mol.

ANone: Yes, researchers have used various spectroscopic techniques to characterize acenaphthene. These include:

  • NMR Spectroscopy: Proton and carbon NMR studies have been used to analyze the structure and electronic properties of acenaphthene and its derivatives. [] These studies reveal information about substituent effects and aromaticity.
  • IR and Raman Spectroscopy: These techniques provide information about the vibrational modes of acenaphthene, which can be used to identify functional groups and study molecular structure. []
  • UV-Vis Spectroscopy: This method is useful for studying the electronic transitions of acenaphthene and its derivatives, providing information about their absorption and luminescence properties. []

ANone: Acenaphthene can be oxidized to acenaphthenequinone under various conditions:

  • DMSO Oxidation: Heating acenaphthene in dimethyl sulfoxide (DMSO) can lead to its oxidation to acenaphthenequinone. [] This method offers a convenient one-pot synthesis for the quinone derivative.
  • Oxidation by N-Hydroxyphthalimide (NHPI): In the presence of NHPI and an oxidant like iodobenzenediacetate, acenaphthene undergoes oxidation primarily to acenaphthene hydroperoxide. [] This reaction is mediated by the phthalimide-N-oxyl (PINO) radical.

ANone: Yes, acenaphthene serves as a valuable starting material for synthesizing various compounds:

  • Acenaphthenequinone: Acenaphthene can be oxidized to acenaphthenequinone, a versatile building block in organic synthesis. []
  • 5-Benzoylacenaphthene and 5-Acetylacenaphthene: Acenaphthene undergoes acylation reactions with benzoyl chloride or acetyl chloride in the presence of catalysts like ionic liquids or silica-supported phosphotungstic heteropoly acid to yield 5-benzoylacenaphthene and 5-acetylacenaphthene, respectively. [, ] These compounds are important intermediates for synthesizing functional polymers and other fine chemicals.

A: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure, bonding, and intermolecular interactions in acenaphthene and its derivatives. [, ] These studies help to understand the reactivity and properties of acenaphthene in different chemical environments.

A:

  • Peri-interactions: Studies on peri-substituted acenaphthenes, where bulky substituents are placed at the 5,6-positions, have revealed the impact of steric hindrance on the molecule's geometry and reactivity. [, ] These studies show that the nature and size of the substituents can influence peri-distances and noncovalent interactions.
  • Electronic Effects: Introducing electron-withdrawing or electron-donating groups at different positions on the acenaphthene ring can significantly influence its reactivity towards electrophilic or nucleophilic attack. [] These electronic effects can impact the regioselectivity of reactions and the stability of intermediates.

A: Yes, acenaphthene is classified as a polycyclic aromatic hydrocarbon (PAH), a group of compounds known for their persistence and potential toxicity in the environment. [, , ]

ANone: Acenaphthene is primarily released into the environment from anthropogenic sources, including:

  • Industrial Activities: It is a byproduct of coal tar distillation, petroleum refining, and other industrial processes. [, , ]
  • Incomplete Combustion: Acenaphthene can be released during the incomplete combustion of fossil fuels and biomass. []

ANone: Several methods have been explored for removing acenaphthene from contaminated water and soil, including:

  • Adsorption: Activated carbon derived from various agricultural wastes, such as soybean stalks, flamboyant pod back, milk bush kernel shell, and rice husk, has shown promise in removing acenaphthene from aqueous solutions. [, ] The effectiveness of this method depends on factors such as the type of activated carbon, contact time, and the presence of other competing pollutants.

A: While acenaphthene is not as well-studied as other PAHs, it is considered a potential human carcinogen based on animal studies. [] Exposure to acenaphthene has been linked to adverse effects on the respiratory and immune systems.

ANone: Various analytical techniques are employed to detect and quantify acenaphthene in environmental and biological samples, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying acenaphthene based on its mass-to-charge ratio. [, ] This method offers high sensitivity and selectivity for analyzing complex mixtures.
  • High-Performance Liquid Chromatography (HPLC): This technique separates acenaphthene from other components in a mixture based on its interactions with a stationary phase. [] Coupled with UV-Vis or fluorescence detection, HPLC allows for the quantification of acenaphthene in various matrices.
  • Synchronous Spectrofluorimetry: This method exploits the fluorescence properties of acenaphthene for its sensitive and selective determination, even in complex matrices like kerosene. [] This approach often involves a pre-extraction step to isolate acenaphthene from interfering compounds.

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